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molecular formula C14H14O2 B8548834 1-Methoxy-4-m-tolyloxybenzene CAS No. 82721-04-8

1-Methoxy-4-m-tolyloxybenzene

Cat. No. B8548834
M. Wt: 214.26 g/mol
InChI Key: NCTBMVAIKUNJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04625048

Procedure details

21.8 g of sodium hydride (55% in oil) are introduced into 100 ml of absolute pyridine and treated dropwise during 1 hour with 54.1 g of m-cresol in 200 ml of pyridine. After completion of the reaction 1.2 g of copper (I) chloride are added and subsequently 93.5 g of 4-bromoanisole are added dropwise at reflux temperature during 1 hour. After heating at reflux for 4 hours the pyridine is distilled off, whereby at the end the mixture is warmed to 170° C. (internal temperature). After 2 hours 350 ml of water are added dropwise while cooling with ice, followed by 500 ml of diethyl ether and an additional 150 ml of water. The mixture is suction filtered over Celite and the phases are separated. The organic phase is washed in sequence with 200 ml of 2N hydrochloric acid, three times with 100 ml of 2N sodium hydroxide each time, with 200 ml of water and with 200 ml of saturated sodium chloride solution. After drying over anhydrous sodium sulfate and evaporation there is obtained a brown-red oil which is firstly filtered over a five-fold amount of silica gel with n-hexane/diethyl ether and then distilled to yield pure p-(m-tolyloxy)anisole; b.p. 106°-108° C./0.04 Torr; nD20 =1.5738.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
93.5 g
Type
reactant
Reaction Step Three
Name
copper (I) chloride
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:10].Br[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1>N1C=CC=CC=1.[Cu]Cl>[C:4]1([CH3:10])[CH:5]=[CH:6][CH:7]=[C:8]([O:9][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
54.1 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
93.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Four
Name
copper (I) chloride
Quantity
1.2 g
Type
catalyst
Smiles
[Cu]Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating
DISTILLATION
Type
DISTILLATION
Details
is distilled off
ADDITION
Type
ADDITION
Details
After 2 hours 350 ml of water are added dropwise
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
filtered over Celite
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The organic phase is washed in sequence with 200 ml of 2N hydrochloric acid, three times with 100 ml of 2N sodium hydroxide each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporation there
CUSTOM
Type
CUSTOM
Details
is obtained a brown-red oil which
FILTRATION
Type
FILTRATION
Details
is firstly filtered over a five-fold amount of silica gel with n-hexane/diethyl ether
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)OC1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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